4-benzyl-3-cyclobutylmorpholine
Description
Properties
IUPAC Name |
4-benzyl-3-cyclobutylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-10-17-12-15(16)14-7-4-8-14/h1-3,5-6,14-15H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMKFNFFVDKEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2COCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Functionalization: Aminocyclobutylacetonitrile Formation
Cyclobutylformaldehyde undergoes condensation with ammonium sulfate, ammonia, and cyanide (NaCN or KCN) in methanol or ethanol at 10–60°C. This Strecker-type reaction produces aminocyclobutylacetonitrile with an 83.5% yield. The choice of solvent and temperature critically influences reaction kinetics, with ethanol favoring faster kinetics at 40°C.
Hydrolysis and Esterification
Aminocyclobutylacetonitrile is hydrolyzed in hydrochloric acid to yield aminocyclobutylacetic acid, which is subsequently esterified with ethanol under acidic conditions. This step achieves near-quantitative conversion, with ethyl aminocyclobutylacetate isolated in 89–93% yield after purification.
Chloroacetylation and Cyclization
Reaction of the ester with chloroacetyl chloride in tetrahydrofuran (THF) at 0–10°C forms ethyl 2-cyclobutyl-2-chloropropionamidoacetate. This intermediate undergoes intramolecular cyclization in the presence of phosphorus pentoxide, yielding 5-cyclobutylmorpholin-3-one with 82–84% efficiency.
Final Reduction to 3-Cyclobutylmorpholine
The morpholinone intermediate is reduced using lithium aluminum hydride (LiAlH4) in THF or toluene under reflux. This step proceeds with 85–92% yield, highlighting the superiority of THF over toluene for solvent stability.
Table 1: Key Parameters in 3-Cyclobutylmorpholine Synthesis
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| A | Strecker Synthesis | Ethanol, 40°C, 10 h | 83.5 |
| B | Hydrolysis | HCl, 25°C, 4 h | 95.0 |
| C | Esterification | HCl/EtOH, 60°C, 6 h | 91.2 |
| F | Cyclization | THF, reflux, 4 h | 84.4 |
| G | LiAlH4 Reduction | THF, reflux, 3 h | 92.0 |
Introducing a benzyl group at the 4-position of 3-cyclobutylmorpholine requires selective alkylation. While direct methods are not explicitly documented in the cited patents, analogous benzylation strategies from oxazolidinone synthesis provide a framework for adaptation.
Alkylation via Sodium Hydride-Mediated Reactions
In oxazolidinone synthesis, sodium hydride (NaH) facilitates deprotonation of hydroxyl groups, enabling nucleophilic attack on benzyl halides. Applying this to 3-cyclobutylmorpholine, the 4-position nitrogen could be alkylated using benzyl bromide under inert conditions. For instance, reacting 3-cyclobutylmorpholine with NaH in THF at 0°C, followed by benzyl bromide addition, may yield this compound.
Microwave-Assisted Optimization
The use of microwave irradiation in diethyl carbonate-mediated cyclization suggests potential for accelerating benzylation. Microwave heating at 60–120°C could reduce reaction times from hours to minutes while maintaining yields above 85%.
Integrated Synthetic Pathway Proposal
Combining methodologies from both patents, a hypothetical route to this compound involves:
-
Synthesis of 3-cyclobutylmorpholine via the seven-step protocol.
-
Benzylation at the 4-position using NaH and benzyl bromide in THF.
Critical Considerations :
-
Solvent Selection : THF outperforms toluene in LiAlH4 reductions due to better solubility and thermal stability.
-
Temperature Control : Low temperatures (-10°C to 0°C) minimize side reactions during chloroacetylation.
-
Purification : Chromatographic separation with ethyl acetate/sherwood oil mixtures ensures high purity.
Scalability and Industrial Feasibility
The patented processes demonstrate scalability, with batch sizes exceeding 30 g of starting material. Key metrics include:
Chemical Reactions Analysis
4-Benzyl-3-cyclobutylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclobutyl positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction of the morpholine ring produces secondary amines .
Scientific Research Applications
4-Benzyl-3-cyclobutylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-3-cyclobutylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with 4-(4-Nitrobenzyl)morpholine
4-(4-Nitrobenzyl)morpholine (Fig. 1a) shares a morpholine core with 4-benzyl-3-cyclobutylmorpholine but differs in substituents. Key distinctions include:
The nitro group in 4-(4-nitrobenzyl)morpholine enhances electrophilicity, which may facilitate interactions with biological nucleophiles (e.g., cysteine residues in enzymes). In contrast, the cyclobutyl group in this compound introduces steric constraints that could optimize target binding selectivity.
Theoretical Considerations and Electronic Properties
While direct computational data for this compound are unavailable, studies on analogs like 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazol-5-one () demonstrate the utility of methods such as DFT (B3LYP/6-31G(d,p)) in predicting charge distribution and reactivity . For this compound:
- Mulliken Charges : The benzyl group may delocalize electron density into the morpholine ring, while the cyclobutyl group’s strain could polarize adjacent bonds.
- Lipophilicity (LogP): Estimated to be higher than nitro- or isocyanate-substituted analogs due to the non-polar benzyl/cyclobutyl groups.
Biological Activity
4-benzyl-3-cyclobutylmorpholine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula: C15H19N
- Molecular Weight: 229.32 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its morpholine structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its binding affinity to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.
Anticancer Properties
This compound has been investigated for its anticancer potential. In various cancer cell lines, the compound has demonstrated:
- Inhibition of cell proliferation
- Induction of apoptosis
Studies suggest that the compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could have implications for treating neurodegenerative diseases.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against clinical isolates of bacteria | Showed significant inhibition at low concentrations |
| Cancer Cell Line Study | Tested on breast and prostate cancer cells | Induced apoptosis and reduced viability |
| Neuroprotection Research | Assessed in models of oxidative stress | Demonstrated protective effects on neuronal cells |
Q & A
Basic Question: What synthetic routes are established for 4-benzyl-3-cyclobutylmorpholine, and how do their yields compare under varying conditions?
Methodological Answer:
The primary synthesis involves cyclobutyl group introduction via nucleophilic substitution or ring-closing metathesis. For example, benzylation of 3-cyclobutylmorpholine using benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) achieves moderate yields (45–60%). Alternative routes include reductive amination of ketone precursors with benzylamine derivatives, though this requires optimization of reducing agents (e.g., NaBH₄ vs. Pd/C-H₂) to minimize byproducts . Comparative yield tables from flow reactor setups () suggest catalytic hydrogenation improves efficiency to ~75% under 50 psi H₂.
Advanced Question: How can reaction conditions be systematically optimized to address low yields in multi-step syntheses of this compound?
Methodological Answer:
Use a Design of Experiments (DoE) approach to evaluate variables:
- Catalyst screening : Compare Pd/C, Raney Ni, and enzymatic catalysts for hydrogenation steps.
- Solvent polarity : Test DMF, THF, and acetonitrile for cyclobutyl ring stability (polar aprotic solvents reduce ring-opening side reactions).
- Temperature gradients : Higher temperatures (80–100°C) accelerate benzylation but may degrade the morpholine core.
Data from continuous flow reactors () shows that maintaining a residence time of 20–30 minutes at 70°C balances yield (68%) and purity (>95%). Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .
Basic Question: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm benzyl and cyclobutyl proton environments (δ 7.2–7.4 ppm for benzyl; δ 2.5–3.5 ppm for cyclobutyl).
- FT-IR : Validate morpholine C-O-C stretches at 1100–1250 cm⁻¹.
- HPLC-PDA : Assess purity (>98% via reverse-phase C18 columns, 0.1% TFA/ACN gradient).
NIST spectral libraries ( ) and PubChem data () provide reference benchmarks. For stereochemical confirmation, X-ray crystallography (as in ) resolves absolute configuration.
Advanced Question: How can researchers resolve contradictions in reported biological activities of morpholine derivatives like this compound?
Methodological Answer:
Contradictions often arise from substituent positioning or assay variability. Strategies include:
- SAR studies : Compare analogues (e.g., 4-nitrobenzyl vs. 4-fluorobenzyl) in standardized assays (e.g., kinase inhibition or cytotoxicity screens).
- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
highlights anticancer activity linked to nitrobenzyl substituents, while notes bromo/fluoro groups alter binding kinetics. Use meta-analysis tools to harmonize disparate datasets .
Basic Question: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the morpholine ring.
- Solvent : For stock solutions, use anhydrous DMSO (stored under N₂), with periodic NMR checks for decomposition. and recommend >97% purity for stable storage over 12 months .
Advanced Question: What computational strategies predict the impact of cyclobutyl substitution on this compound’s reactivity and bioactivity?
Methodological Answer:
- DFT calculations : Model steric strain in the cyclobutyl ring (e.g., bond angle deviations >10° indicate instability).
- Docking simulations : Map interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina.
- MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments.
’s morpholine derivatives show substituent-dependent binding; cyclobutyl groups may enhance membrane permeability but reduce solubility .
Basic Question: How should researchers assess purity and implement quality control (QC) for this compound?
Methodological Answer:
- Chromatography : Use HPLC-ELSD for non-UV-active impurities; compare retention times with certified standards.
- Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
- TGA/DSC : Monitor thermal decomposition profiles (e.g., melting points ±2°C of literature values). and emphasize batch-specific COA documentation for trace solvents/heavy metals .
Advanced Question: What methodologies validate the compound’s role in modulating enzyme targets, and how are false positives minimized?
Methodological Answer:
- Counter-screening : Test against unrelated enzymes (e.g., proteases) to rule out nonspecific inhibition.
- Covalent binding assays : Use MALDI-TOF to detect irreversible adduct formation.
- Cryo-EM : Resolve target-bound conformations at <3 Å resolution.
’s crystallographic data on morpholine intermediates supports structure-based optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
